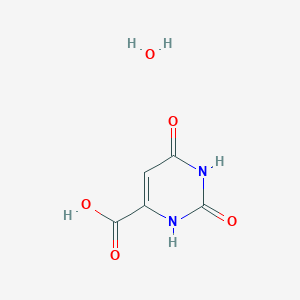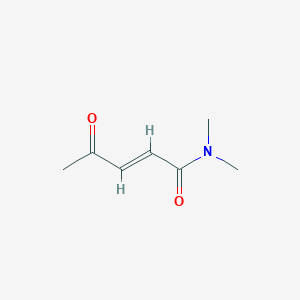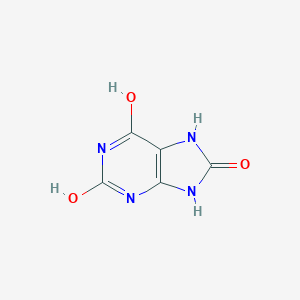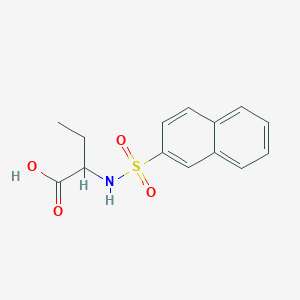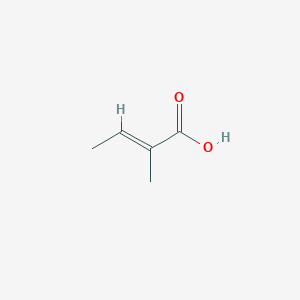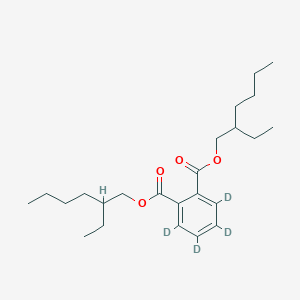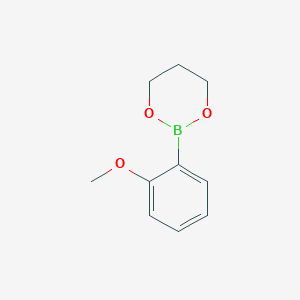
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Overview
Description
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, also known as 2-MPD, is a boron-containing compound that has been widely studied due to its unique properties in the fields of chemistry, biology, and medicine. It is a versatile compound that has many potential applications, including as a catalyst, an antioxidant, a therapeutic agent, and a diagnostic tool.
Scientific Research Applications
Catalytic Processes
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has been employed in catalytic processes. For instance, a study demonstrated its use in cross-coupling reactions involving aryl sulfamates and aryl neopentylglycolboronates, highlighting its potential in organic synthesis under mild conditions (Jezorek et al., 2014).
Liquid Crystals and Electrooptic Devices
This compound has been involved in the synthesis of cyano derivatives with significant applications in liquid-crystalline mixtures for electrooptic display devices. These derivatives are characterized by their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).
Conformational Analysis
Research has been conducted on the conformational analysis of 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane and its analogs, which are structurally similar to this compound. This study aimed at understanding the stabilities of various conformers, contributing to the broader understanding of such molecules (Vafaei-Nezhad, Ghiasi, & Shafiei, 2020).
Emission Properties
The compound has been studied for its emission properties, particularly in terms of its solid-state emission behavior and potential applications in optoelectronics. This includes the study of polymorphism, chromic effects, and crystallization-induced emission enhancement (Galer et al., 2014).
Ferroelectric Liquid Crystalline Materials
Derivatives of 2-Phenyl-1,3,2-dioxaborinane, structurally related to the subject compound, have been synthesized and found to form chiral smectic C phases at ambient temperatures. These derivatives exhibit ferroelectric properties, making them promising for liquid crystalline materials used in displays (Matsubara, Takahashi, Seto, & Imazaki, 1990).
Conformational Behavior
The conformational behavior of similar compounds, like 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, has been investigated, revealing insights into the molecular dynamics and stability of these molecules (Valiakhmetova & Kuznetsov, 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been found to exhibit certain pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLJJKWGSAIDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569147 | |
| Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141522-26-1 | |
| Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




